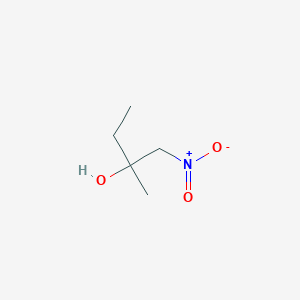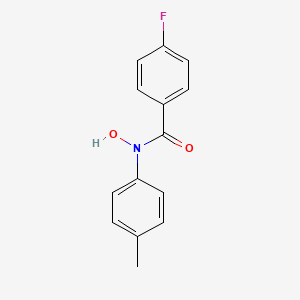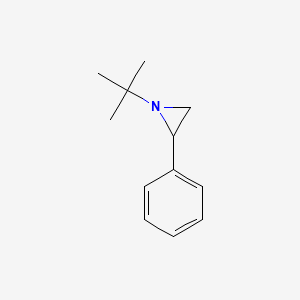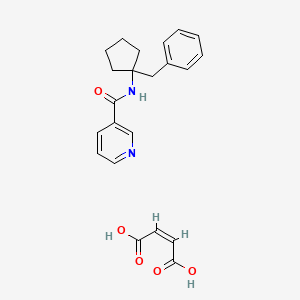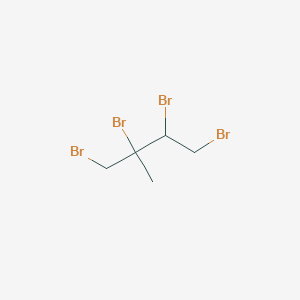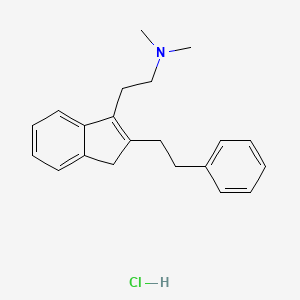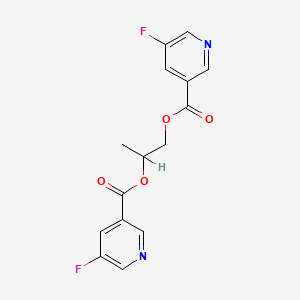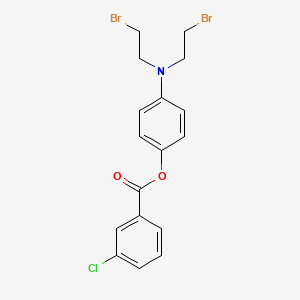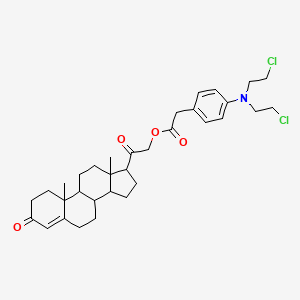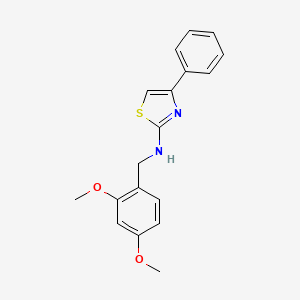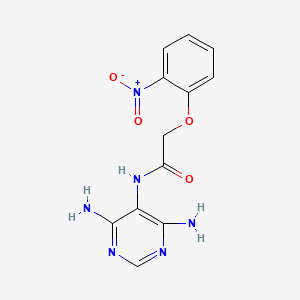
N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amines with formamide or other suitable reagents under controlled conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with an appropriate acylating agent to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-diaminopyrimidin-5-yl)-2-(2-chlorophenoxy)acetamide
- N-(4,6-diaminopyrimidin-5-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
CAS No. |
21313-81-5 |
|---|---|
Molecular Formula |
C12H12N6O4 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C12H12N6O4/c13-11-10(12(14)16-6-15-11)17-9(19)5-22-8-4-2-1-3-7(8)18(20)21/h1-4,6H,5H2,(H,17,19)(H4,13,14,15,16) |
InChI Key |
PWQLWQJTKQAZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(N=CN=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


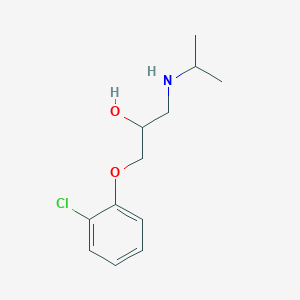
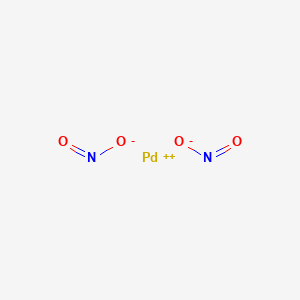
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
